molecular formula C15H14O2 B086552 m-Cresyl phenylacetate CAS No. 122-27-0

m-Cresyl phenylacetate

Cat. No. B086552
CAS RN: 122-27-0
M. Wt: 226.27 g/mol
InChI Key: LSWZGOVODYFNQO-UHFFFAOYSA-N
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Description

m-Cresyl phenylacetate, also known as (3-methylphenyl) 2-phenylacetate, is a compound with the molecular formula C15H14O2 and a molecular weight of 226.27 . It is used as a fragrance agent and is not intended for flavor use .


Synthesis Analysis

The synthesis of m-Cresyl phenylacetate can be achieved through the esterification of phenyl acetic acid with p-cresol . This reaction is catalyzed by metal cation exchanged montmorillonite nanoclay catalysts . The esterification reaction is conducted by varying the molar ratio of the reactants, reaction time, and catalyst amount on the yield of the ester .


Molecular Structure Analysis

The molecular structure of m-Cresyl phenylacetate consists of a benzene ring bearing a methyl group and a hydroxyl group at ring positions 1 and 3, respectively .


Chemical Reactions Analysis

The primary chemical reaction involving m-Cresyl phenylacetate is its formation through the esterification of phenyl acetic acid with p-cresol . This reaction is facilitated by various metal cation exchanged montmorillonite nanoclay catalysts .


Physical And Chemical Properties Analysis

m-Cresyl phenylacetate appears as a white powder . It has a melting point of 51.00 to 52.00 °C and a boiling point of 358.00 to 360.00 °C . It is soluble in alcohol and insoluble in water . It has a floral ylang odor .

Scientific Research Applications

  • Anticancer Potential : Sodium phenylacetate has been shown to induce cytostasis and reverse malignant properties in cultured human glioblastoma cells. This compound causes biochemical alterations similar to those seen in phenylketonuria, including a decline in de novo cholesterol synthesis. This suggests its potential application in treating malignant gliomas and other neoplasms (Samid et al., 1994).

  • Perfumery Applications : p-Cresylphenyl acetate, similar in structure to m-Cresyl phenylacetate, is an important perfume ingredient. An eco-friendly and benign catalytic process using solid acid catalysts has been developed for its synthesis, highlighting its significance in the fragrance industry (Yadav & Lande, 2005).

  • Study of Metabolic Pathways : The use of deuterated phenylalanine has helped in understanding the phenylalanine-tyrosine metabolism, relevant to the study of phenylketonuria and hyperphenylalaninemia. This research aids in elucidating the metabolic pathways in which m-Cresyl phenylacetate and its analogs might play a role (Curtius et al., 1972).

  • Differentiation Inducer in Cancer Treatment : Phenylacetate has been identified as a novel nontoxic inducer of tumor cell differentiation. It has shown efficacy in inducing maturation in various tumor cell types without causing cytotoxic or carcinogenic effects, making it a potential candidate for cancer intervention (Samid et al., 1992).

  • Pharmacokinetics in Cancer Therapy : A study on the pharmacokinetics, metabolism, and toxicity of phenylacetate in cancer therapy has provided insights into its clinical activity and potential as an anticancer drug (Thibault et al., 1995).

  • Inhibition of Isoprenoid Biosynthesis in Cancer : Phenylacetate has shown effectiveness in inhibiting isoprenoid biosynthesis and suppressing the growth of human pancreatic carcinoma. This suggests its role in targeting biosynthetic pathways for cancer treatment (Harrison et al., 1998).

Future Directions

m-Cresyl phenylacetate is used for its floral facet, both very heady and animalic. It allows giving more facets to floral notes and giving volume to animalic notes . The future directions of m-Cresyl phenylacetate could involve further exploration of its potential uses in the fragrance industry and other applications.

properties

IUPAC Name

(3-methylphenyl) 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-6-5-9-14(10-12)17-15(16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWZGOVODYFNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059538
Record name Benzeneacetic acid, 3-methylphenyl ester
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Cresyl phenylacetate

CAS RN

122-27-0
Record name 3-Methylphenyl benzeneacetate
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Record name 3-Tolyl phenylacetate
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Record name m-Cresyl phenylacetate
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Record name Benzeneacetic acid, 3-methylphenyl ester
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Record name m-tolyl phenylacetate
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Record name 3-TOLYL PHENYLACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Martin, R Martin - Aromatic Hydroxyketones: Preparation and Physical …, 2011 - Springer
… Preparation by Fries rearrangement of m-cresyl phenylacetate, … Also obtained by Fries rearrangement of m-cresyl phenylacetate with aluminium chloride, …
Number of citations: 4 link.springer.com
M Pintore, K Audouze, F Ros, C JR - Data Science Journal, 2002 - jstage.jst.go.jp
A data set of 412 olfactory compounds, divided into animal, camphoraceous, ethereal and fatty olfaction classes, was submitted to an analysis by a Fuzzy Logic procedure called …
Number of citations: 13 www.jstage.jst.go.jp
WA Poucher - Perfumes, Cosmetics and Soaps: Volume I The Raw …, 1974 - Springer
118 PERFUMES, COSMETICS AND SOAPS removed until the young seedling has been exposed to the sun for two or three months. They are then transplanted about 20 feet apart. The …
Number of citations: 1 link.springer.com
DP Anonis, CC Perfumer, R Park - Perfumer & flavorist, 1997 - img.perfumerflavorist.com
… p-Cresyl vaferianate and m-cresyl phenylacetate wifl contribute the “equinine hippurate” note (a strong undertone of the natural civet). From cinnamyl butyrate and p-cresyl octoate, “sour…
Number of citations: 4 img.perfumerflavorist.com
SD Smith, OH Fairfield - researchgate.net
(57) AISTRACT The present application relates to encapsulates, compositions, products comprising such encapsulates, and processes for making and using such encapsulates. Such …
Number of citations: 2 www.researchgate.net
B COCH - Springer
Number of citations: 0

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